molecular formula C12H10N2O4 B2518111 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid CAS No. 920874-48-2

4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid

Cat. No.: B2518111
CAS No.: 920874-48-2
M. Wt: 246.222
InChI Key: IDYQFYHESQQDNY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions, and also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The molecular and cellular effects of this compound’s action include selective inhibitory activity against various proteins . This results in diverse biological activities, including anticandidiasis and antituberculosis properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with secondary amines to form derivatives occurs at a specific temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Scientific Research Applications

Properties

IUPAC Name

4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYQFYHESQQDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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